

Part 1: Core Chemical and Physical Properties

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Compound of Interest

Compound Name: 15-methyl-15S-PGE2

Cat. No.: B158839

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15-methyl-15S-PGE2, also known as 15(S)-15-methyl PGE2, is a pivotal tool in prostaglandin research. Its defining feature is a methyl group at the C-15 position. This modification sterically hinders the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid degradation of endogenous PGE2.[1][2] This enhanced metabolic stability translates to a longer biological half-life and more sustained activity, making it a potent agent for in vitro and in vivo studies.[3][4][5]

Chemical Identity

- Formal Name: 11 α ,15S-dihydroxy-15-methyl-9-oxo-prosta-5Z,13E-dien-1-oic acid[3][4]
- CAS Number: 35700-27-7[3][4][6]
- Molecular Formula: C₂₁H₃₄O₅[3][4]
- Formula Weight: 366.5 g/mol [3][4]

Caption: 2D representation of the **15-methyl-15S-PGE2** chemical structure.

Physicochemical Data

The handling and application of **15-methyl-15S-PGE2** are dictated by its physical and chemical properties.

Property	Value	Source(s)
Purity	≥98%	[3][4]
Formulation	Typically supplied as a solution in methyl acetate	[3][4]
Solubility (at 25°C)	DMSO: >100 mg/mL Ethanol: >100 mg/mL DMF: >100 mg/mL PBS (pH 7.2): >5 mg/mL	[3][4]
Storage	-20°C	[3][4]
Stability	≥ 2 years at -20°C	[3]

Expertise & Experience: The high solubility in common organic solvents like DMSO and ethanol is fundamental for preparing concentrated stock solutions. The limited, though still significant, aqueous solubility in buffered solutions like PBS highlights a critical experimental consideration: when diluting a concentrated organic stock into an aqueous medium, the potential for precipitation exists. This necessitates specific handling protocols, detailed in Part 3, to ensure the compound remains in solution and is delivered at the intended concentration. Storing the compound at -20°C is non-negotiable to prevent degradation and preserve its biological activity over time.[3][4][7]

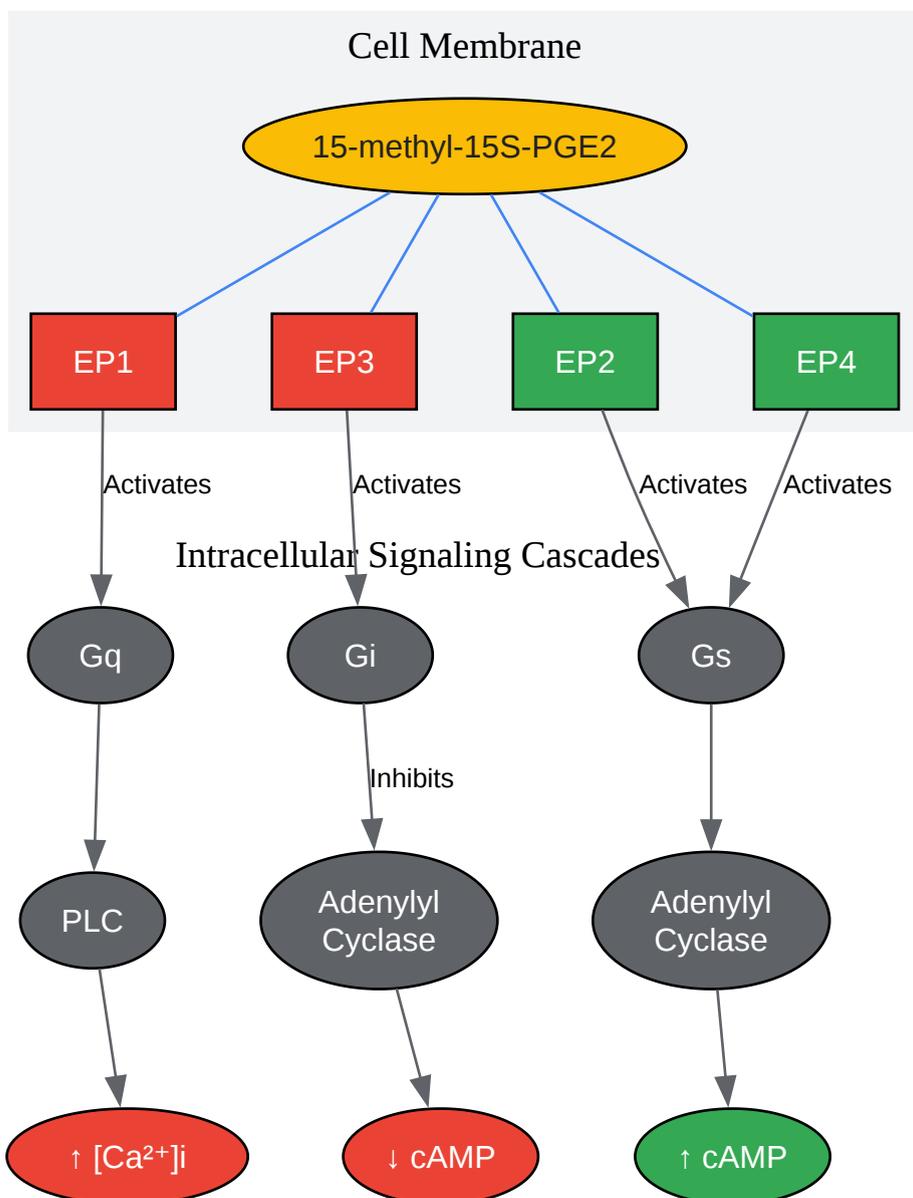
Part 2: Biological Activity & Mechanism of Action

15-methyl-15S-PGE2 exerts its biological effects by acting as a potent agonist for the four prostaglandin E2 receptor subtypes: EP1, EP2, EP3, and EP4.[1] These G-protein-coupled receptors are distributed differently across tissues and couple to distinct intracellular signaling pathways, which accounts for the compound's diverse and sometimes opposing physiological effects.[1][8]

Receptor Signaling Pathways

- **EP1 Receptor:** Couples to G_q, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca²⁺]_i).

- EP2 & EP4 Receptors: Couple to Gs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP typically activates Protein Kinase A (PKA).
- EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.



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Caption: Overview of **15-methyl-15S-PGE2** signaling via EP receptors.

Key Biological Effects

- **Gastrointestinal Cytoprotection:** It is a potent gastric antisecretory and antiulcer compound, protecting the gastric mucosa.[3][4][5][6] This is believed to occur by retarding the senescence and exfoliation of epithelial cells.[9]
- **Uterine Contraction:** Binds to myometrial receptors with approximately twice the affinity of natural PGE2 and is significantly more potent than PGE1 in contracting uterine smooth muscle.[3][4][5]
- **Immunomodulation:** Like PGE2, it can influence immune responses, for example by suppressing T-cell receptor signaling and B-lymphocyte differentiation.[10]

Part 3: Experimental Protocols and Best Practices

The validity of experimental data hinges on the proper preparation and handling of this compound. The following protocols are designed as self-validating systems to ensure compound integrity.

Protocol: Stock Solution Preparation

Objective: To create a stable, concentrated stock solution in an organic solvent.

Materials:

- **15-methyl-15S-PGE2** (as supplied)
- Anhydrous DMSO or ethanol
- Sterile, amber glass vials or polypropylene tubes
- Calibrated pipettes

Methodology:

- **Acclimatization:** Allow the vial of **15-methyl-15S-PGE2** to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the compound.

- **Solubilization:** If the compound is supplied in a solvent (e.g., methyl acetate), the solvent can be evaporated under a gentle stream of nitrogen. Add the desired volume of anhydrous organic solvent (e.g., DMSO) to the vial to achieve a high concentration (e.g., 10-20 mg/mL).
- **Ensure Complete Dissolution:** Vortex the vial thoroughly. If necessary, brief sonication in a water bath can be used to ensure all material is dissolved.
- **Aliquoting and Storage:** Dispense the stock solution into single-use aliquots in amber vials. Store tightly sealed at -20°C. For long-term storage (>6 months), -80°C is preferable.

Trustworthiness: This protocol is self-validating. Using anhydrous solvent minimizes hydrolysis. [11] Aliquoting prevents repeated freeze-thaw cycles of the primary stock, which is a major source of compound degradation. Storing in amber vials protects the light-sensitive compound.

Protocol: Aqueous Working Solution Preparation

Objective: To dilute the organic stock solution into an aqueous buffer for immediate experimental use.

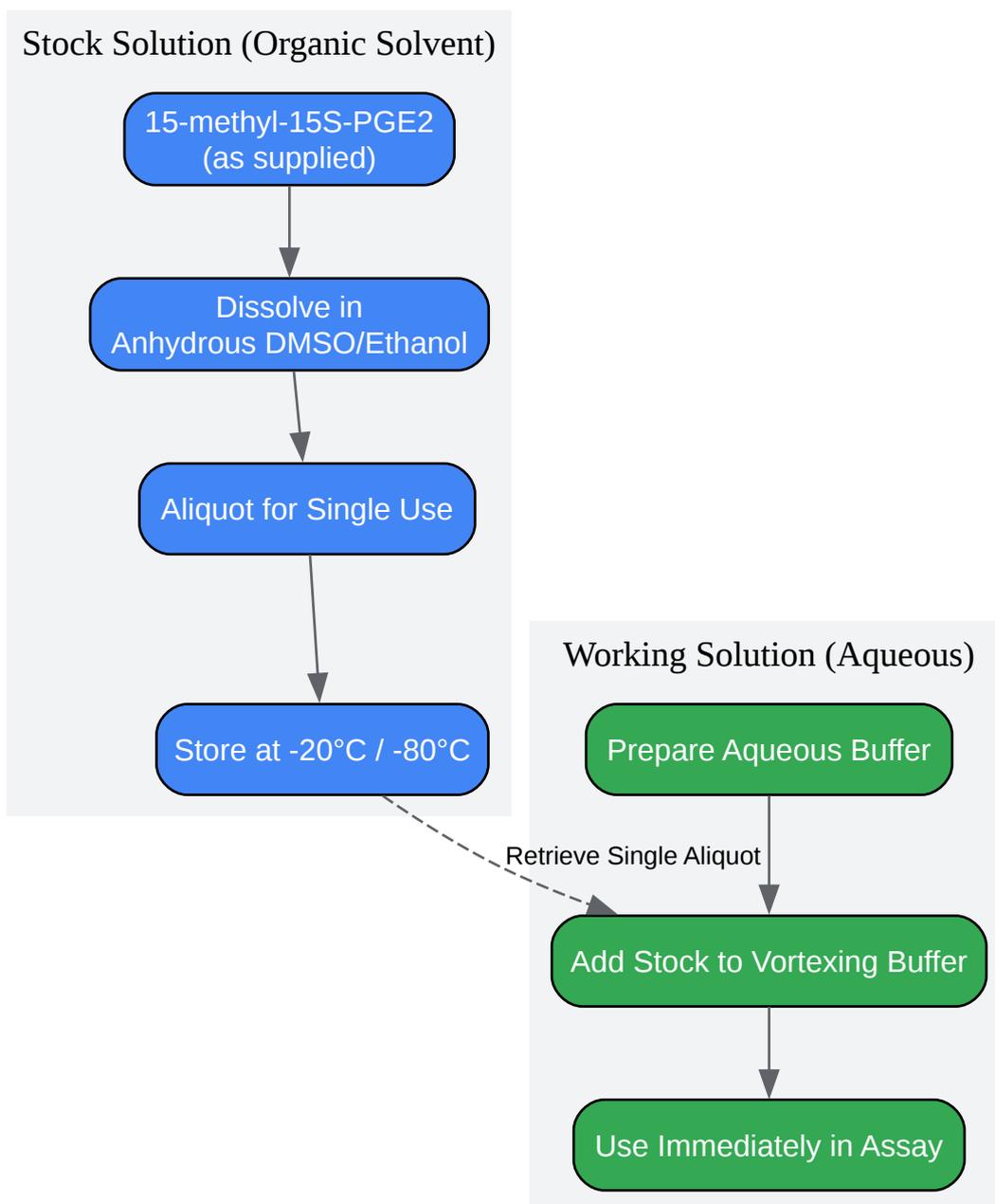
Materials:

- Prepared organic stock solution of **15-methyl-15S-PGE2**
- Sterile, appropriate aqueous buffer (e.g., PBS, cell culture medium)
- Sterile tubes

Methodology:

- **Pre-vortex Buffer:** Begin by gently vortexing or stirring the aqueous buffer that will receive the compound.
- **Dilution:** Withdraw the required volume of the organic stock solution. Slowly dispense the stock solution directly into the vortexing aqueous buffer. **Causality:** This rapid, turbulent mixing is the most critical step. It ensures that the compound disperses and dissolves in the aqueous phase before it has a chance to precipitate as the solvent environment changes.

- Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is non-physiologic (typically $\leq 0.1\%$).
- Immediate Use: Use the freshly prepared aqueous solution immediately. Aqueous solutions of prostaglandins are significantly less stable than their organic counterparts and should not be stored.[7]



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Caption: Recommended workflow for preparing **15-methyl-15S-PGE2** solutions.

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